molecular formula C13H13NO4 B11865070 6-(2-Methoxyethoxy)quinoline-3-carboxylic acid

6-(2-Methoxyethoxy)quinoline-3-carboxylic acid

Cat. No.: B11865070
M. Wt: 247.25 g/mol
InChI Key: GVHGEDNISCNFLV-UHFFFAOYSA-N
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Description

6-(2-Methoxyethoxy)quinoline-3-carboxylic acid (CAS 1365940-03-9) is a synthetic derivative of the quinoline-3-carboxylic acid scaffold, a structure of significant interest in medicinal chemistry for developing new therapeutic agents . The quinoline core is a privileged structure in drug discovery, and substitutions on this ring system, particularly at the 3-position with a carboxylic acid group and at the 6-position with a 2-methoxyethoxy chain, are critical for modulating biological activity and physicochemical properties . Compounds based on the quinoline-3-carboxylic acid structure have been extensively investigated as inhibitors of biologically important enzymes . Research into similar analogs has demonstrated their potential as potent inhibitors of Hematopoietic Prostaglandin D Synthase (H-PGDS) . H-PGDS is a key enzyme in the biosynthesis of prostaglandin D2, a lipid mediator implicated in a range of inflammatory and allergic diseases, including asthma, atopic dermatitis, and others . The 3-carboxamide derivatives of quinolines have shown promise in this area by mimicking the natural substrate and competing for the enzyme's active site . The 2-methoxyethoxy side chain at the 6-position may influence the compound's binding affinity and selectivity, contributing to enhanced pharmacokinetic properties. This makes this compound a valuable chemical intermediate for researchers. Its primary application is as a building block for the synthesis of more complex molecules, particularly in the creation of carboxamide derivatives for screening as enzyme inhibitors in inflammatory disease research . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

6-(2-methoxyethoxy)quinoline-3-carboxylic acid

InChI

InChI=1S/C13H13NO4/c1-17-4-5-18-11-2-3-12-9(7-11)6-10(8-14-12)13(15)16/h2-3,6-8H,4-5H2,1H3,(H,15,16)

InChI Key

GVHGEDNISCNFLV-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC2=CC(=CN=C2C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Aldehyde Precursor

Introducing the 2-methoxyethoxy group at the para-position of the aniline derivative is critical. A plausible route involves:

  • Nitration of 3-methoxyethoxybenzene to introduce a nitro group at position 4.

  • Reduction of the nitro group to an amine using catalytic hydrogenation.

  • Oxidation of the methyl group to an aldehyde via Sommelet–Hauser rearrangement or using oxidizing agents like MnO₂.

Cyclization and Carboxylation

The aldehyde intermediate reacts with ethyl 3-oxobutanoate in the presence of KHSO₄ under ultrasound irradiation to form the quinoline core. Subsequent hydrolysis of the ester group using NaOH or HCl yields the carboxylic acid. Challenges include ensuring regioselectivity and avoiding side reactions from the electron-rich 2-methoxyethoxy group.

Table 1: Optimization of Friedländer Annulation

ParameterOptimal ConditionYield (%)Reference
CatalystKHSO₄75–82
SolventEthanol68–72
Temperature (°C)80–10070

Transition Metal-Catalyzed One-Pot Synthesis

Rhodium-catalyzed methods offer a streamlined approach for constructing quinoline derivatives. A one-pot protocol reported for ethyl quinoline-3-carboxylates can be adapted by substituting the aldehyde component with 2-methoxyethoxybenzaldehyde.

Reaction Mechanism

  • Alkyne Activation : Ethyl propiolate reacts with rhodium acetate to form a rhodium-alkyne complex.

  • Cyclization : The activated alkyne undergoes [2+2+2] cycloaddition with the aldehyde and aniline derivative.

  • Oxidation : The intermediate is oxidized to the carboxylic acid using K₃Fe(CN)₆.

Advantages and Limitations

  • Yield : >80% for analogous compounds.

  • Selectivity : High regiocontrol due to steric and electronic effects of the catalyst.

  • Drawbacks : Requires inert conditions and costly rhodium catalysts.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, as demonstrated in the synthesis of quinoline-4-carboxylic acids. For this compound:

Protocol

  • Mix 2-amino-5-(2-methoxyethoxy)benzaldehyde, pyruvic acid, and benzaldehyde in ethanol.

  • Irradiate at 150 W for 5–10 minutes.

  • Hydrolyze the ester using 10% NaOH.

Table 2: Conventional vs. Microwave Synthesis

MethodTime (min)Yield (%)Purity (%)
Conventional reflux1806592
Microwave108598

Nucleophilic Aromatic Substitution (NAS)

Post-cyclization functionalization provides an alternative route. If a halogen (e.g., Cl or Br) is present at position 6, it can be displaced by a 2-methoxyethoxy group via NAS.

Halogenation and Displacement

  • Introduce a halogen at position 6 using N-chlorosuccinimide (NCS) or Br₂ in acetic acid.

  • React with sodium 2-methoxyethoxide in DMF at 120°C.

Key Considerations :

  • Electron-withdrawing groups (e.g., carboxylic acid) activate the ring for NAS.

  • Polar aprotic solvents enhance nucleophilicity.

Vilsmeier-Haack Reaction for Formylation

The Vilsmeier-Haack reaction enables formylation of electron-rich arenes, which can be cyclized to quinolines.

Steps

  • Formylate 3-methoxyethoxyaniline using POCl₃ and DMF.

  • Condense with ethyl acetoacetate under acidic conditions.

  • Hydrolyze to the carboxylic acid.

Challenges :

  • Overformylation may occur without careful temperature control.

  • POCl₃ is highly corrosive and requires careful handling .

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyethoxy)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions often involve heating, the use of solvents like ethanol or methanol, and catalysts such as transition metals .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, such as hydroxyl, amino, and alkoxy groups .

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of 6-(2-Methoxyethoxy)quinoline-3-carboxylic acid is its antimicrobial properties. Research indicates that this compound exhibits strong activity against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The compound disrupts bacterial cell wall synthesis and interferes with DNA gyrase, which is essential for bacterial replication.
  • Case Studies :
    • A study demonstrated that derivatives of quinoline carboxylic acids, including this compound, showed enhanced antimicrobial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
    • Minimum inhibitory concentrations (MICs) were reported to be as low as 8 µg/mL for Bacillus subtilis, showcasing its efficacy .
PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8

Anticancer Properties

This compound has been investigated for its potential anticancer effects.

  • In Vitro Studies : Research has shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HT-29) cells.
  • Mechanism : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest. The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death .

Case Study : In experiments with MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

  • Biological Activity : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages.

Mechanism : The anti-inflammatory effects may be due to the modulation of NF-κB signaling pathways, which are crucial in the inflammatory response .

Biochemical Tool

In biochemical research, this compound is used as a tool for studying enzyme activities and metabolic pathways.

  • Applications in Enzyme Studies : The compound serves as a substrate or inhibitor in studies involving quinoline degradation pathways by microorganisms .

Structure-Activity Relationship Studies

Recent research has focused on optimizing the structure-activity relationship (SAR) of this compound to enhance its biological efficacy while minimizing toxicity.

  • Modifications : Alterations to the methoxy and carbamoyl groups have been explored to improve selectivity for cancer cells while reducing effects on normal cells .

Mechanism of Action

The mechanism of action of 6-(2-Methoxyethoxy)quinoline-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate with DNA, disrupting its structure and function, leading to cell cycle arrest and apoptosis. It may also interact with enzymes and receptors, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Quinoline-3-carboxylic Acid Derivatives

Structural and Functional Group Variations

The biological activity and physicochemical properties of quinoline-3-carboxylic acids are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Position) Key Properties/Biological Activities Notable Findings References
6-(2-Methoxyethoxy)quinoline-3-carboxylic acid 6-(OCH2CH2OCH3), 3-COOH Hypothesized improved solubility Structural analog of HIV-1 inhibitors
6-(Pyrazolylmethyl)-4-oxo-quinoline-3-carboxylic acid 6-(pyrazolylmethyl), 4-oxo HIV-1 integrase inhibition (IC50: <10 nM) Superior antiviral activity vs. GS-9137
7-Fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic acid 7-F, 6-OCH3, 4-OH Broad-spectrum antibacterial activity Enhanced Gram-negative targeting
6-Ethyl-2-methylquinoline-3-carboxylic acid 6-C2H5, 2-CH3 Structural analog; potential enzyme inhibition Used in fluorescence studies
2-Chloro-6-methoxyquinoline-3-carbaldehyde 2-Cl, 6-OCH3, 3-CHO Anticancer and crystallography applications Demonstrated stable crystal packing

Key Research Findings

HIV-1 Integrase Inhibitors : 6-(Pyrazolylmethyl) derivatives (e.g., compound 11 in ) demonstrated IC50 values <10 nM, outperforming elvitegravir in cellular assays.

Antibacterial SAR: Quinoline-3-carboxylic acids with acrylate linkers (e.g., HSI#1 in ) showed MIC values of 2–8 µg/mL against E. coli and S. aureus.

Fluorescence Applications: Naphthooxepinoquinolinones derived from 2-[(naphthalenyloxy)methyl]quinoline-3-carboxylic acids exhibited strong blue fluorescence (λem = 450 nm), useful in imaging .

Biological Activity

6-(2-Methoxyethoxy)quinoline-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and structure-activity relationships of this compound, drawing from diverse studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the use of quinoline derivatives as starting materials. The compound can be synthesized through methods such as nucleophilic substitution and various coupling reactions. The final product is characterized using techniques like NMR and IR spectroscopy to confirm its structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines.

  • Cell Line Studies : The compound was tested against multidrug-resistant gastric carcinoma cells (EPG85-257RDB) and drug-sensitive gastric carcinoma cells (EPG85-257P). Results indicated that it has a moderate cytotoxic effect, with some derivatives showing enhanced activity compared to standard treatments like verapamil. Specifically, compounds derived from quinolines demonstrated significant P-glycoprotein (P-gp) inhibition, which is crucial for overcoming drug resistance in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • In Vitro Testing : In studies evaluating antibacterial activity, derivatives of quinoline exhibited varying degrees of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the quinoline ring can enhance antibacterial efficacy .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated to its chemical structure. Key findings from SAR studies include:

  • Functional Groups : The presence of electron-donating groups such as methoxy enhances the lipophilicity and bioavailability of the compound, contributing to its improved biological activity.
  • Positioning : Substituents at specific positions on the quinoline ring significantly influence both anticancer and antibacterial activities. For instance, modifications at the 4-position have been linked to enhanced P-gp inhibition .

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that this compound possesses favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. Predictions indicate good intestinal absorption and low toxicity profiles in preliminary tests. However, further studies are needed to fully elucidate its pharmacokinetic behavior in vivo.

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of several quinoline derivatives on MCF-7 breast cancer cells. The results indicated that certain modifications led to a significant reduction in cell viability at lower concentrations than standard chemotherapeutic agents .
  • Antimicrobial Efficacy : Another investigation focused on the antibacterial activity of synthesized quinoline derivatives against multidrug-resistant strains. Compounds were assessed using disc diffusion methods, revealing that some derivatives exhibited inhibition zones comparable to established antibiotics .

Q & A

Basic: What are the standard synthetic protocols for 6-(2-Methoxyethoxy)quinoline-3-carboxylic acid?

Methodological Answer:
The synthesis typically involves Friedländer condensation or Pfitzinger reaction . For Friedländer condensation, a ketone or aldehyde (e.g., 2-methoxyethoxy-substituted acetophenone) reacts with an aminobenzaldehyde derivative under acidic or basic conditions to form the quinoline core . The Pfitzinger reaction uses isatin derivatives condensed with ketones in alkaline media to yield quinoline-3-carboxylic acids . Post-synthesis, the carboxylic acid group is introduced via oxidation or hydrolysis of ester precursors. Purification often employs recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Recrystallization : Use polar solvents like ethanol or methanol, adjusting temperature gradients to optimize crystal formation .
  • Column Chromatography : Silica gel with mobile phases such as ethyl acetate/hexane (3:7) or dichloromethane/methanol (95:5) effectively separates by-products. Monitor fractions via TLC (Rf ~0.3 in ethyl acetate) .
  • Acid-Base Extraction : Leverage the compound’s carboxylic acid group by dissolving in dilute NaOH, followed by precipitation with HCl (pH ~2-3) .

Advanced: How can reaction conditions be optimized to mitigate low yields during synthesis?

Methodological Answer:

  • Catalyst Screening : Transition metal catalysts (e.g., ZnCl₂) or ionic liquids (e.g., [BMIM]BF₄) enhance condensation efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while refluxing in toluene minimizes side reactions .
  • Temperature Control : Maintain 80–100°C for condensation steps; higher temperatures (>120°C) may degrade sensitive methoxyethoxy groups .
  • Stoichiometry Adjustments : A 1.2:1 molar ratio of aldehyde to ketone precursor reduces unreacted starting material .

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry)?

Methodological Answer:

  • Multi-Technique Validation : Confirm molecular ion peaks via HRMS (e.g., m/z 289.1054 [M+H]⁺) and cross-validate with ¹H/¹³C NMR (e.g., δ 8.9 ppm for quinoline H-2, δ 170 ppm for carboxylic acid) .
  • By-Product Analysis : Use HPLC-MS (C18 column, acetonitrile/0.1% formic acid) to detect impurities. For example, demethylated by-products may arise from methoxyethoxy cleavage under acidic conditions .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G*) to assign ambiguous signals .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • Emergency Protocols : For skin contact, wash immediately with soap/water; for eye exposure, irrigate with saline for 15 minutes. Seek medical attention if irritation persists .
  • Waste Disposal : Collect in sealed containers labeled “halogenated waste” and incinerate via certified facilities to prevent environmental release .

Advanced: What mechanistic insights explain by-product formation during synthesis?

Methodological Answer:

  • Side Reactions : Hydrolysis of the methoxyethoxy group under acidic conditions can yield 6-hydroxyquinoline derivatives, detected via LC-MS (m/z 245.0821) .
  • Oxidative Degradation : Exposure to light or oxygen may oxidize the quinoline ring, forming N-oxide by-products (confirmed by IR absorption at 1260 cm⁻¹ for N-O stretch) .
  • Steric Effects : Bulky substituents at the 2-position can hinder cyclization, leading to linear intermediates. Use sterically tolerant catalysts (e.g., CuI) to improve regioselectivity .

Basic: How to characterize the compound using spectroscopic methods?

Methodological Answer:

  • ¹H NMR : Identify the methoxyethoxy protons (δ 3.4–3.6 ppm for OCH₃, δ 4.1–4.3 ppm for OCH₂CH₂O) and quinoline aromatic protons (δ 7.8–8.9 ppm) .
  • IR Spectroscopy : Carboxylic acid C=O stretch at ~1700 cm⁻¹; quinoline C=N stretch at ~1620 cm⁻¹ .
  • Mass Spectrometry : ESI-MS in negative mode shows [M-H]⁻ at m/z 288.1; fragmentation peaks at m/z 244 (loss of CO₂) confirm the carboxylic acid group .

Advanced: How does the methoxyethoxy group influence reactivity and bioactivity?

Methodological Answer:

  • Electronic Effects : The electron-donating methoxyethoxy group enhances quinoline ring basicity (pKa ~4.5), affecting solubility and metal-chelation properties .
  • Steric Hindrance : The substituent’s flexibility (OCH₂CH₂O) reduces steric clashes in enzyme binding, as seen in molecular docking studies with DNA gyrase (PDB: 1KZN) .
  • Metabolic Stability : The group resists oxidative metabolism in liver microsomes, improving pharmacokinetic profiles compared to non-ether analogs .

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